molecular formula C17H27N5O2 B4049119 4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine

4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine

Cat. No.: B4049119
M. Wt: 333.4 g/mol
InChI Key: WUMGQIHWZWRABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine is a heterocyclic compound that features a pyrimidine core substituted with nitro and piperidine groups

Scientific Research Applications

4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrimidine derivative followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The piperidine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the piperidine groups.

Mechanism of Action

The mechanism by which 4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid
  • 4-Methyl-alpha-[(2,3-dihydro-1,3,2-benzoxazaphosphole-2-sulfide)-2-yloxy]benzyl]phosphonic acid diethyl ester
  • 3-[1-Methyl-4-oxo-4-(phenylseleno)butoxy]propenoic acid methyl ester

Uniqueness

4-Methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its combination of nitro and piperidine groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-2,6-bis(4-methylpiperidin-1-yl)-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12-4-8-20(9-5-12)16-15(22(23)24)14(3)18-17(19-16)21-10-6-13(2)7-11-21/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMGQIHWZWRABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])C)N3CCC(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.